molecular formula C30H40N2O5 B181470 (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone CAS No. 141645-23-0

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone

Cat. No.: B181470
CAS No.: 141645-23-0
M. Wt: 508.6 g/mol
InChI Key: YIYARJKYRBMMJG-UHFFFAOYSA-N
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Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone: is a complex organic compound with significant applications in pharmaceutical and chemical research. This compound is known for its intricate structure, which includes a benzofuran core substituted with butyl, nitro, and methanone groups, as well as a phenyl ring linked to a dibutylamino propoxy chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. It is a synthetic intermediate for dronedarone hydrochloride , a drug used for the treatment of atrial fibrillation and atrial flutter . Therefore, it’s plausible that this compound may interact with similar targets as dronedarone, such as ion channels involved in heart rhythm regulation.

Mode of Action

Dronedarone is known to block multiple ion channels in the heart, which can lead to a decrease in heart rate and restoration of normal rhythm .

Biochemical Pathways

These could include the calcium , potassium , and sodium ion channels that play crucial roles in the electrical activity of the heart .

Pharmacokinetics

Its predicted properties include aboiling point of 638.1±55.0 °C and a density of 1.109 . Its pKa is predicted to be 9.43±0.50 , suggesting it may exist primarily in its protonated form at physiological pH. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

If it acts similarly to dronedarone, it could lead to a decrease in heart rate and restoration of normal heart rhythm .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its pKa suggests it may be sensitive to changes in pH . Additionally, its storage temperature is recommended to be 2-8°C in a sealed, dry environment , indicating that it may be sensitive to moisture and temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Butylation: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.

    Methanone Formation: The methanone group is typically introduced through Friedel-Crafts acylation, using acyl chlorides and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dibutylamino Propoxy Chain: The final step involves the attachment of the dibutylamino propoxy chain to the phenyl ring. This is usually achieved through nucleophilic substitution reactions, where the dibutylamino propoxy group is introduced using appropriate alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and dibutylamino groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the phenyl and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions, including acidic, basic, or neutral environments.

Major Products

    Oxidation: Products include butyl alcohols, ketones, and carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituents introduced, a variety of functionalized derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of drugs targeting specific biological pathways, such as those involved in cardiovascular diseases and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials and specialty chemicals. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone stands out due to its dibutylamino propoxy chain, which imparts unique chemical and biological properties. This structural feature enhances its versatility in synthetic applications and its potential efficacy in pharmacological contexts.

Properties

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-[4-[3-(dibutylamino)propoxy]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O5/c1-4-7-11-28-29(26-22-24(32(34)35)14-17-27(26)37-28)30(33)23-12-15-25(16-13-23)36-21-10-20-31(18-8-5-2)19-9-6-3/h12-17,22H,4-11,18-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYARJKYRBMMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436748
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141645-23-0
Record name 2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141645-23-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-dibutylaminopropoxy)phenyl)methanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl){4-[3-(dibutylamino)propoxy]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butyl-5-nitrobenzofuran-3-yl)[4-(3-dibutylaminopropoxy)phenyl]methanone
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Synthesis routes and methods I

Procedure details

Industrial application of this last reaction step involves difficulties, because 2-n-butyl-3-(4-methoxybenzoyl)-5-nitro-benzofuran (X) is mutagenic, and aluminum chloride is harmful for the health. The resulting 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran (XI) on reaction with dibutylamino-propylchloride furnishes 2-n-butyl-3-[4-(3-dibutylamino-propoxy)benzoyl]-5-nitro-benzofuran (XII)
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Synthesis routes and methods II

Procedure details

The organic phase, comprising the 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride thus formed, is subsequently washed 5 times using 600 ml of deionized water. It is washed a sixth time with 600 ml of deionized water comprising 50 g (0.595 mol) of sodium hydrogencarbonate to release the desired compound. The chlorobenzene is removed on a rotary evaporator (bath temperature: 35° C., pressure: 10 mmHg).
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Synthesis routes and methods III

Procedure details

hydrolysis, recovery of 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride and treatment with sodium hydroxide so as to form the desired 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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